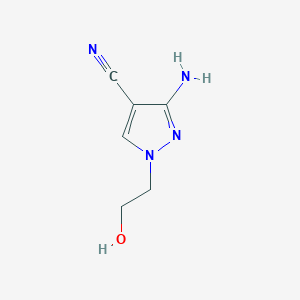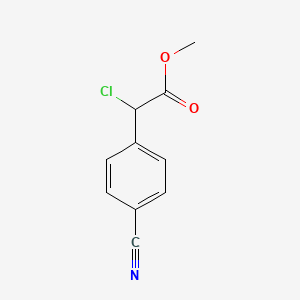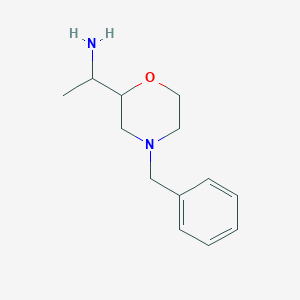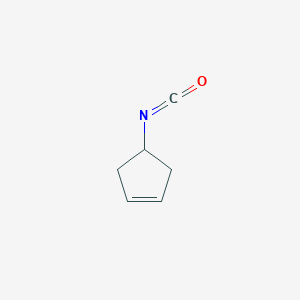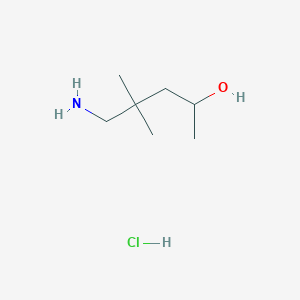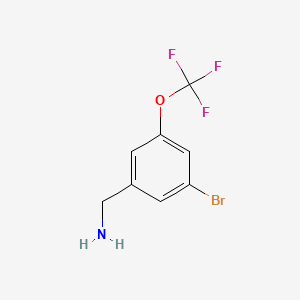
3-Bromo-5-(trifluoromethoxy)benzylamine
Übersicht
Beschreibung
“3-Bromo-5-(trifluoromethoxy)benzylamine” is a chemical compound with the CAS Number: 1092461-37-4 . It has a molecular weight of 270.05 and its IUPAC name is [3-bromo-5-(trifluoromethoxy)phenyl]methanamine . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for “3-Bromo-5-(trifluoromethoxy)benzylamine” is 1S/C8H7BrF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Bromo-5-(trifluoromethoxy)benzylamine” is a liquid at ambient temperature . It has a molecular weight of 270.05 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Aryne Route Studies : Schlosser and Castagnetti (2001) investigated the use of 3-bromo-2-(trifluoromethoxy)phenyllithium, which can be generated from 1-bromo-2-(trifluoromethoxy)benzene, in the chemical synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. This research highlights the potential of 3-Bromo-5-(trifluoromethoxy)benzylamine in the synthesis of complex organic compounds through arynes (Schlosser & Castagnetti, 2001).
Cancer Research and Antitumor Agents : Yamashita et al. (1989) focused on the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a potential antitumor agent, highlighting the role of trifluoromethyl groups in the development of new cancer treatments (Yamashita et al., 1989).
Trifluoromethylation in Bioactive Molecules : Zhou et al. (2020) demonstrated the use of 3-Bromo-1,1,1-trifluoroacetone in trifluoromethylation to construct 3-trifluoromethyl isocoumarin skeletons, important in bioactive molecules. This indicates the potential of 3-Bromo-5-(trifluoromethoxy)benzylamine in the synthesis of bioactive compounds (Zhou et al., 2020).
Development of Fluorous Catalysts : Pozzi et al. (2009) synthesized 3,5-bis(perfluorooctyl)benzyl bromide, an analogue of benzyltriethylammonium chloride, demonstrating the utility of perfluorinated compounds in catalysis (Pozzi et al., 2009).
Organic Synthesis and Electrophilic Reactions : Kim and Shreeve (2004) investigated nucleophilic trifluoromethylation reactions using trifluoromethyl(trimethyl)silane in ionic liquids. This research is relevant for understanding the role of trifluoromethyl groups in electrophilic reactions (Kim & Shreeve, 2004).
Synthesis of Covalent-Organic Polymers : Xiang and Cao (2012) synthesized porous luminescent covalent-organic polymers, which have applications in detecting explosives and small organic molecules. This study highlights the potential use of trifluoromethylated compounds in the development of advanced materials (Xiang & Cao, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSEMAXLWKKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248597 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethoxy)benzylamine | |
CAS RN |
1092461-37-4 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)

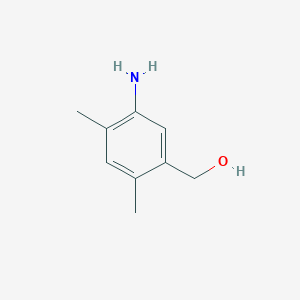
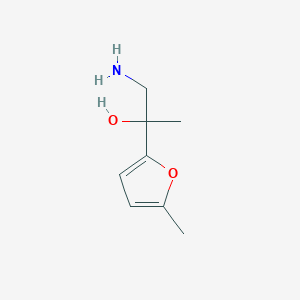
![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)
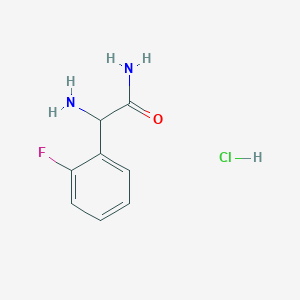
![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)
